molecular formula C7Br3F2N B15380738 3,4,5-Tribromo-2,6-difluorobenzonitrile

3,4,5-Tribromo-2,6-difluorobenzonitrile

Cat. No.: B15380738
M. Wt: 375.79 g/mol
InChI Key: HDWZIZNBDOJXEG-UHFFFAOYSA-N
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Description

3,4,5-Tribromo-2,6-difluorobenzonitrile is a polyhalogenated aromatic nitrile featuring bromine and fluorine substituents on a benzonitrile backbone. DFBN is a key precursor in polymer chemistry and agrochemical synthesis, as seen in halogen-exchange reactions to produce 2,6-difluorobenzamide and 2,6-difluoroaniline .

Properties

Molecular Formula

C7Br3F2N

Molecular Weight

375.79 g/mol

IUPAC Name

3,4,5-tribromo-2,6-difluorobenzonitrile

InChI

InChI=1S/C7Br3F2N/c8-3-4(9)6(11)2(1-13)7(12)5(3)10

InChI Key

HDWZIZNBDOJXEG-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)Br)Br)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2,6-Difluorobenzonitrile (DFBN)

  • Synthesis and Reactivity: DFBN is synthesized via halogen-exchange reactions (e.g., from 2,6-dichlorobenzonitrile) and serves as a precursor for pharmaceuticals and polymers . It undergoes nucleophilic substitution reactions, such as with methyl mercaptoacetate or ethyl glycinate, to form derivatives like 2-amino-6-fluorobenzonitrile .
  • Hydrolysis Kinetics : DFBN exhibits 0.5-order hydrolysis kinetics in high-temperature liquid water (HTLW), distinct from phenylacetonitrile’s first-order kinetics, due to fluorine’s electron-withdrawing effects stabilizing intermediates .
  • Polymer Applications : DFBN is copolymerized with diols to produce poly(arylene ether nitrile)s (PAENs), which show high thermal stability (glass transition temperatures >200°C) and mechanical strength .

2,6-Dichlorobenzonitrile (DBN)

  • Polymer Performance : PAENs derived from DBN exhibit lower tensile and flexural strengths compared to DFBN-based polymers, highlighting fluorine’s role in enhancing material properties .
  • Thermal Stability: Both DBN and DFBN polymers decompose above 400°C, but DFBN copolymers with phenolphthalein show tunable glass transition temperatures (150–250°C) based on monomer ratios .

Brominated Analogs

  • Bioactivity: Bromopyrrole derivatives, such as 4′-((3,4,5-tribromo-1H-pyrrol-2-yl)methyl)phenol, demonstrate antimicrobial and antineoplastic activities .
  • Photocatalytic Potential: Fluorinated benzonitriles like 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile (3DPA2FBN) are used in photoredox catalysis due to their electron-deficient aromatic systems . Bromine substitution could further modulate redox properties.

Polyfluorinated Aromatic Compounds

  • 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene: This compound (CAS 511540-64-0) shares structural motifs with the target molecule, including bromine and fluorine substituents.

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